1-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Overview
Description
Scientific Research Applications
Antioxidant Capacity and Reaction Pathways
The ABTS/PP decolorization assay, often involving benzothiazole derivatives, has been extensively used to measure antioxidant capacity. This assay highlights the specificity of reactions benzothiazole derivatives can undergo, such as coupling with antioxidants or undergoing oxidation without coupling. These reactions have significant implications for understanding the antioxidant mechanisms and are essential for evaluating the antioxidant capacity of compounds, including those related to 1-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid (Ilyasov et al., 2020).
Antimicrobial and Antiviral Activities
Benzothiazole moieties and their derivatives, including 1-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid, have demonstrated substantial antimicrobial and antiviral capabilities. These compounds have been identified as potential candidates for new antimicrobial or antiviral agents due to their efficacy against a variety of microorganisms and viruses, highlighting their importance in pharmaceutical chemistry (Elamin et al., 2020).
Importance in Medicinal Chemistry
The benzothiazole scaffold, including derivatives like 1-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid, has been emphasized for its significant pharmacological activities. These activities range from antiviral and antimicrobial to anti-inflammatory and antitumor effects, showcasing the versatility and potential of benzothiazole derivatives in medicinal chemistry (Bhat & Belagali, 2020).
Potential in Optoelectronic Materials
Research on quinazolines and pyrimidines, related to the benzothiazole derivatives, has shown significant potential for applications in optoelectronic materials. This suggests that derivatives of 1-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid could also be explored for their utility in electronic devices, luminescent elements, and photoelectric conversion elements, indicating a broad scope beyond pharmaceutical applications (Lipunova et al., 2018).
Therapeutic Potential and Patent Insights
Benzothiazole derivatives, including 1-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid, have been recognized for their broad therapeutic potential. A review of patents filed between 2010 and 2014 reveals ongoing developments in benzothiazole-based chemotherapeutic agents, emphasizing the compound's significance in the treatment of various diseases and disorders (Kamal et al., 2015).
properties
IUPAC Name |
1-(5,6-dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-18-9-3-8-11(4-10(9)19-2)20-13(14-8)15-5-7(6-15)12(16)17/h3-4,7H,5-6H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSOKNVJROPJSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)N3CC(C3)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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